molecular formula C8H8ClNO3S B8748038 4-[(Methylsulfonyl)amino]benzoyl chloride CAS No. 63421-72-7

4-[(Methylsulfonyl)amino]benzoyl chloride

Cat. No. B8748038
M. Wt: 233.67 g/mol
InChI Key: XIWZUWWVOULHGZ-UHFFFAOYSA-N
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Patent
US04544654

Procedure details

To 600 ml of thionyl chloride at 0° C. is added 150 g (0.63 mole) of 4-[(methylsulfonyl)amino]benzoic acid sodium salt under a nitrogen atmosphere and the reaction is refluxed for 40 hours. The excess thionyl chloride is removed in vacuo and the crude product triturated with toluene and evaporated. After dissolving the solid in tetrahydrofuran, charcoal is added, and the mixture filtered through Celite. Concentration in vacuo provides a solid which is then slurried with cold ether and collected by filtration. Drying for 18 hours in vacuo provides 133 g of the title compound.
Quantity
600 mL
Type
reactant
Reaction Step One
Name
4-[(methylsulfonyl)amino]benzoic acid sodium salt
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Na+].[CH3:6][S:7]([NH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([O-])=[O:16])=[CH:13][CH:12]=1)(=[O:9])=[O:8]>CCOCC>[CH3:6][S:7]([NH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([Cl:3])=[O:16])=[CH:13][CH:12]=1)(=[O:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
4-[(methylsulfonyl)amino]benzoic acid sodium salt
Quantity
150 g
Type
reactant
Smiles
[Na+].CS(=O)(=O)NC1=CC=C(C(=O)[O-])C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is refluxed for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product triturated with toluene
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving the solid in tetrahydrofuran
ADDITION
Type
ADDITION
Details
charcoal is added
FILTRATION
Type
FILTRATION
Details
the mixture filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
provides a solid which
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
Drying for 18 hours in vacuo
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 133 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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